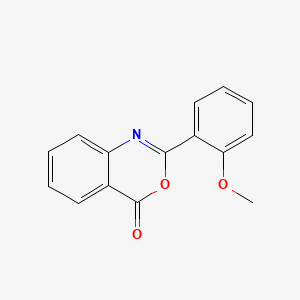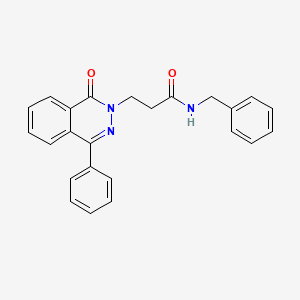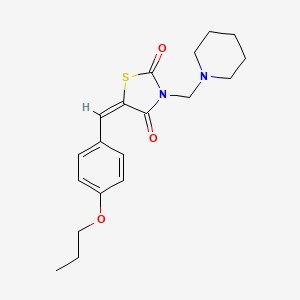![molecular formula C22H27N3O2 B11594195 Ethyl [2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11594195.png)
Ethyl [2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with tert-butylphenyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with 3,5-dimethylpyrazole to form an intermediate, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Ethyl [2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl [2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Ethyl [2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be due to the inhibition of specific enzymes involved in the inflammatory response.
類似化合物との比較
Ethyl [2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl [2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate: Similar structure but with a propanoate group instead of an acetate group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity.
特性
分子式 |
C22H27N3O2 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
ethyl 2-[2-(4-tert-butylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C22H27N3O2/c1-7-27-21(26)12-18-14(2)23-20-13-19(24-25(20)15(18)3)16-8-10-17(11-9-16)22(4,5)6/h8-11,13H,7,12H2,1-6H3 |
InChIキー |
XBGSTHPTALDDQC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(N2C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)N=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Methoxycarbonyl-phenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B11594114.png)
![[5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate](/img/structure/B11594119.png)
![9-bromo-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11594121.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11594124.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B11594129.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594140.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11594141.png)

![3-[2-(4-bromophenyl)-5-(2-carboxyethyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11594159.png)

![(5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594179.png)
![3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate](/img/structure/B11594184.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11594187.png)

